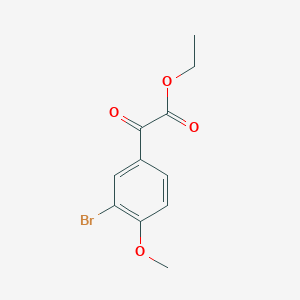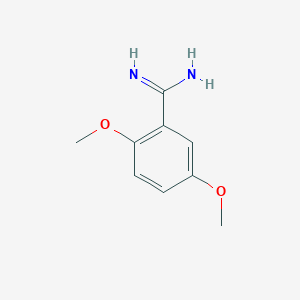![molecular formula C22H17BrN4O4 B2777066 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide CAS No. 1260996-04-0](/img/structure/B2777066.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrroles are aromatic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . Acetamides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole rings would likely contribute to the compound’s aromaticity, while the acetamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of oxadiazole, such as 1,3,4-oxadiazoles and triazoles, possess notable antibacterial and antifungal properties. For example, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated insecticidal activity against the cotton leafworm, indicating their potential as agricultural pesticides in addition to their antimicrobial applications (Fadda et al., 2017). Additionally, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and found to be active against selected microbial species, highlighting the diversity of the oxadiazole core in combating microbial infections (Rehman et al., 2016).
Anticancer Activity
The role of oxadiazole derivatives extends into anticancer research, where their potential to inhibit critical enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs), has been investigated. Notably, certain oxadiazole, thiadiazole, and triazole derivatives showed promising cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines, comparable to cisplatin, without causing toxicity to non-cancerous cells (Özdemir et al., 2017). This highlights the potential of these compounds in targeted cancer therapy.
Enzyme Inhibition
Compounds featuring the oxadiazole moiety have also been evaluated for their enzyme inhibitory activity, with some derivatives showing significant inhibition of xanthine oxidase, an enzyme associated with hyperuricemia and gout (Qi et al., 2015). This suggests their potential utility in designing new therapeutic agents for treating diseases associated with enzyme dysregulation.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-bromophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZUFWVOVAWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)



![1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B2776997.png)
![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B2777000.png)
![N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2777003.png)
![N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2777004.png)